4-Nitrophenyl 4-propylbenzoate
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Overview
Description
4-Nitrophenyl 4-propylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a propylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 4-propylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-nitrophenol with 4-propylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-propylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-propylbenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-Aminophenyl 4-propylbenzoate.
Hydrolysis: 4-Nitrophenol and 4-propylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-propylbenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a substrate in enzyme assays to study esterases and lipases.
Biology: The compound is employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: It serves as a model compound in drug development and pharmacological research.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-propylbenzoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, leading to the formation of 4-nitrophenol and 4-propylbenzoic acid. The nitrophenyl group can also undergo reduction or substitution reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
4-Nitrophenyl 4-propylbenzoate can be compared with other similar compounds such as:
4-Nitrophenyl acetate: Similar ester but with an acetate group instead of a propylbenzoate group.
4-Nitrophenyl butyrate: Similar ester but with a butyrate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a propylbenzoate group.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to other nitrophenyl esters.
Properties
CAS No. |
64581-06-2 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-propylbenzoate |
InChI |
InChI=1S/C16H15NO4/c1-2-3-12-4-6-13(7-5-12)16(18)21-15-10-8-14(9-11-15)17(19)20/h4-11H,2-3H2,1H3 |
InChI Key |
QGBKJESFBXXANY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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